

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

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Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Cat. No.: B074855

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a halogenated, nitrated aromatic compound containing a trifluoromethylsulfonyl group. Its chemical structure, featuring multiple reactive sites, makes it a potentially valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The presence of the electron-withdrawing nitro and trifluoromethylsulfonyl groups activates the chlorine atom for nucleophilic aromatic substitution, while the nitro group itself can be a precursor to an amino group, opening up a wide array of synthetic possibilities. This guide provides a comprehensive overview of the available technical information regarding this compound, including its synthesis, physicochemical properties, and potential applications.

Discovery and History

Despite its potential utility as a synthetic intermediate, the specific discovery and detailed historical development of **2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene** are not well-documented in readily available scientific literature and patent databases. The earliest comprehensive synthetic protocol found is in a 2010 patent, which suggests its relevance in contemporary organic synthesis. Further historical research may be required to uncover its initial synthesis and the evolution of its applications.

Physicochemical Properties

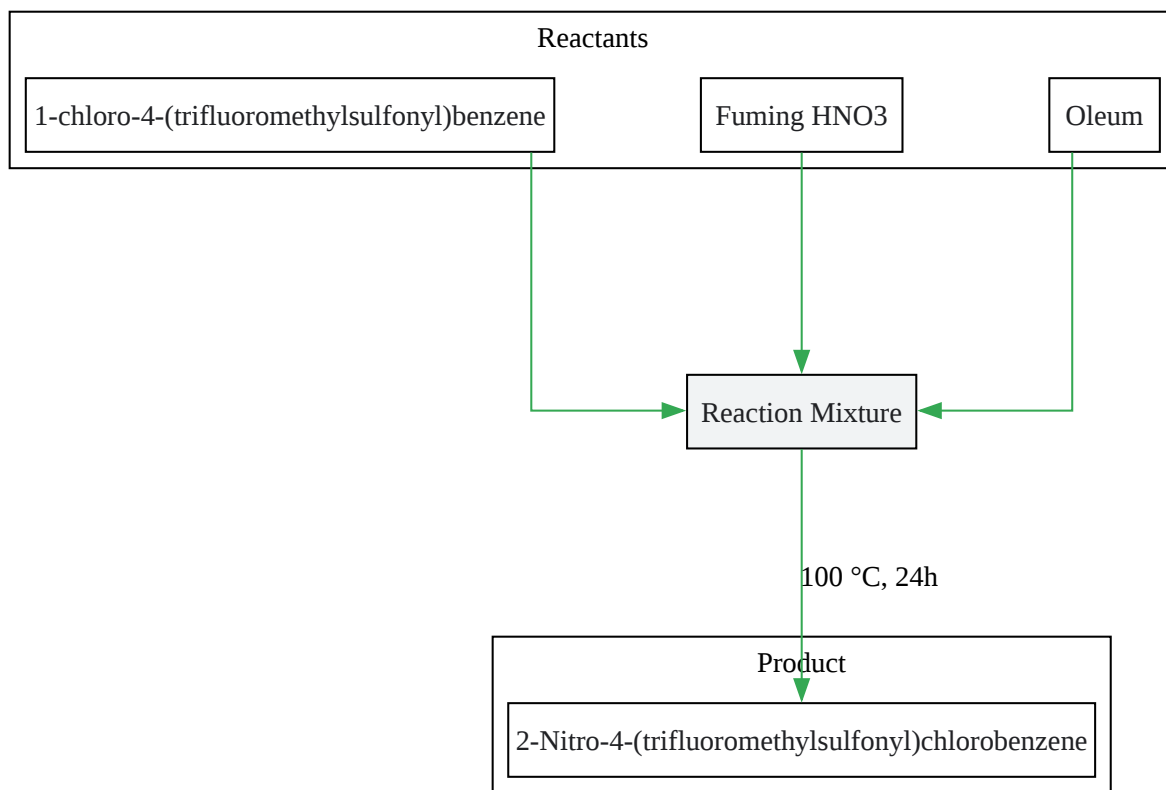
A summary of the known physicochemical properties of **2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene** is presented in the table below.

Property	Value	Reference
CAS Number	1550-27-2	[1]
Molecular Formula	C7H3ClF3NO4S	[1]
Molecular Weight	289.62 g/mol	[1]
Density	1.689 g/cm ³	[1]
Appearance	Colorless liquid	[2]

Synthesis

The most detailed available method for the synthesis of **2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene** is via the nitration of 1-chloro-4-(trifluoromethylsulfonyl)benzene.[\[2\]](#)

Synthetic Pathway



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Caption: Synthesis of **2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene**.

Experimental Protocol

The following protocol is based on the procedure described in patent WO2010/78408 A1.[2]

Materials:

- 1-chloro-4-(trifluoromethylsulfonyl)benzene (starting material)
- Oleum (fuming sulfuric acid)
- Fuming nitric acid (HNO₃)

- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel (60-120 mesh)
- Ethyl acetate (EtOAc)
- Hexane

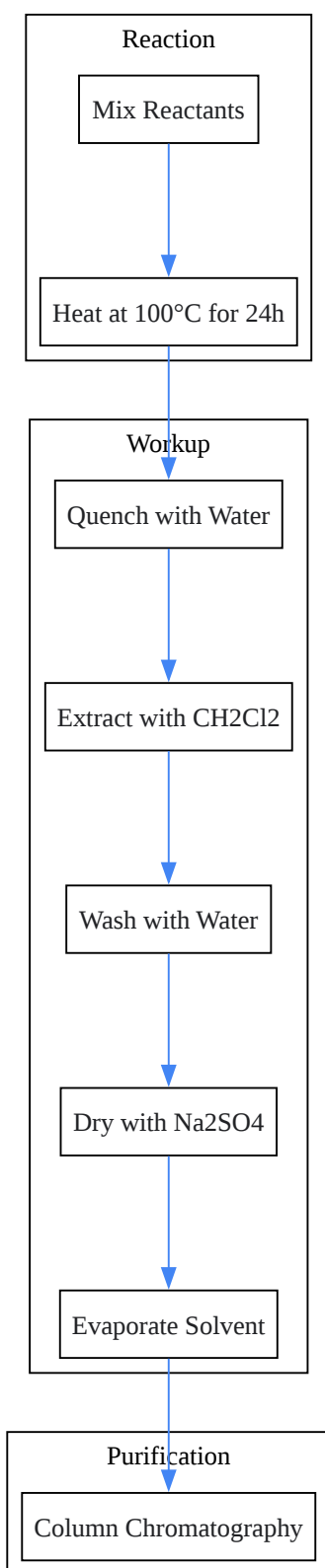
Procedure:

- To a stirred solution of 1-chloro-4-(trifluoromethylsulfonyl)benzene (500 mg, 2.049 mmol) in oleum (2.5 g), add fuming nitric acid (5 ml).
- Heat the resulting reaction mixture at 100 °C for 24 hours.
- Monitor the reaction for the consumption of the starting material using thin-layer chromatography (TLC).
- After completion, quench the reaction mixture by carefully adding it to water (10 ml).
- Extract the aqueous mixture with dichloromethane (2 x 10 ml).
- Wash the combined organic layers with water (20 ml).
- Dry the organic layer over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude material by column chromatography on silica gel (40g, 60-120 mesh, 30 mm diameter, 500 mm length) using a gradient of 5-15% ethyl acetate in hexane.
- The final product, **2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene**, is obtained as a colorless liquid.

Quantitative Data:

- Yield: 24%[\[2\]](#)
- ^1H -NMR (500 MHz, CDCl_3): δ 8.53 (bs, 1H), 8.19-8.14 (m, 1H), 7.94 (d, $J = 8.8$ Hz, 1H)[\[2\]](#)

Experimental Workflow



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Caption: Experimental workflow for the synthesis and purification.

Applications in Drug Development

The combination of a nitro group, a chloro substituent, and a trifluoromethylsulfonyl group on a benzene ring suggests significant potential for **2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene** as an intermediate in the synthesis of pharmaceuticals.

- **Trifluoromethyl and Trifluoromethylsulfonyl Groups:** These moieties are known to enhance pharmacokinetic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity, by altering their electronic and steric profiles.[3][4]
- **Nitro Group:** The nitro group can be readily reduced to an amine, a common functional group in many bioactive molecules, allowing for further derivatization.
- **Chloro Group:** The chlorine atom, activated by the electron-withdrawing groups, is a good leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of various pharmacophores.

While specific examples of marketed drugs synthesized from **2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene** are not readily apparent in the surveyed literature, its structural motifs are present in various therapeutic agents. This compound serves as a valuable starting material for the synthesis of more complex molecules that are under investigation in drug discovery programs.

Conclusion

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a synthetically accessible compound with a range of functional groups that make it an attractive building block for medicinal chemistry and other areas of organic synthesis. While its detailed history and a broad spectrum of applications are yet to be fully elucidated in public-domain literature, the existing synthetic protocols provide a solid foundation for its use in research and development. The continued exploration of its reactivity and incorporation into novel molecular scaffolds is likely to expand its utility in the creation of new chemical entities with desirable biological and material properties.

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References

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